An In-depth Technical Guide to the Chemical Properties of Homogeraniol
An In-depth Technical Guide to the Chemical Properties of Homogeraniol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homogeraniol, systematically known as (E)-4,8-dimethylnona-3,7-dien-1-ol, is an acyclic monoterpenoid alcohol.[1] It is a higher homolog of the well-known fragrance compound geraniol, featuring an additional carbon in its backbone. This structural modification influences its physicochemical properties and potential applications. Homogeraniol serves as a valuable intermediate in the synthesis of various natural products, including squalene and juvenile hormone analogs.[2] A thorough understanding of its chemical properties is essential for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the known chemical and physical properties of Homogeraniol, detailed experimental protocols for their determination, and spectroscopic data for structural elucidation.
Chemical and Physical Properties
The fundamental chemical and physical properties of Homogeraniol are summarized below. Where experimental data for Homogeraniol is unavailable, data for structurally similar compounds are provided for estimation and are clearly noted.
General and Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |
| Odor | Floral, fruity (predicted) | Inferred from similar compounds |
| Boiling Point | 234-235 °C @ 760 mm Hg (for isomer (E+Z)-4,8-dimethyl-3,7-nonadien-2-ol) | [3] |
| 150 °C @ 0.02 mm Hg (distillation temp.) | [2] | |
| Density | 0.869 - 0.875 g/cm³ @ 25 °C (for related compound (E+Z)-4,8-dimethyl-3,7-nonadien-2-one) | [4] |
| Refractive Index (n_D) | 1.4740 @ 21 °C | [2] |
Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O | [3][5] |
| Molecular Weight | 168.28 g/mol | [3][5] |
| IUPAC Name | (E)-4,8-dimethylnona-3,7-dien-1-ol | [1] |
| Synonyms | Homogeraniol, Geranylmethanol | |
| CAS Number | 459-88-1 |
Solubility
| Solvent | Solubility | Source |
| Water | 97.04 mg/L @ 25 °C (estimated for isomer) | [3] |
| Alcohol | Soluble (for isomer) | [3] |
| Polar Organic Solvents | Expected to be soluble | Inferred from structure |
| Non-Polar Organic Solvents | Expected to be moderately soluble | Inferred from structure |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of Homogeraniol.
Infrared (IR) Spectroscopy
The infrared spectrum of Homogeraniol exhibits characteristic absorption bands corresponding to its functional groups.[1]
Table of IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 | Strong, Broad | O-H stretch (alcohol) |
| 2960, 2920 | Strong | C-H stretch (sp³ alkane) |
| ~3020 | Medium (expected) | =C-H stretch (sp² alkene) |
| 1665 | Medium (expected) | C=C stretch (alkene) |
| 1448, 1374 | Medium | C-H bend (alkane) |
| 1045 | Strong | C-O stretch (primary alcohol) |
Data obtained from a neat sample.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.
¹H NMR Data (CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.95–5.25 | m | 2H | Vinyl H (C₃-H, C₇-H) |
| 3.60 | t (J = 7 Hz) | 2H | C₁-H₂ (CH₂OH) |
| 2.30 | m | 2H | C₂-H₂ |
| 1.95–2.15 | s | 4H | C₅-H₂, C₆-H₂ |
| 1.68 | s | 3H | C₄-CH₃ |
| 1.64 | s | 3H | C₈-CH₃ |
| 1.60 | s | 3H | C₈-CH₃ |
Data from a published synthesis procedure.[2]
3.2.2 ¹³C NMR Spectroscopy
A ¹³C NMR spectrum for Homogeraniol has not been explicitly found in the literature. However, based on its structure, the following signals can be predicted. Due to the two non-equivalent double bonds and the different methyl groups, 11 distinct signals are expected.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C1 (CH₂OH) | ~60-65 |
| C2 (CH₂) | ~35-40 |
| C3 (=CH) | ~120-125 |
| C4 (=C) | ~135-140 |
| C5 (CH₂) | ~35-40 |
| C6 (CH₂) | ~25-30 |
| C7 (=CH) | ~120-125 |
| C8 (=C) | ~130-135 |
| C9 (CH₃) | ~25 |
| C10 (CH₃) | ~17 |
| C11 (CH₃ on C4) | ~16 |
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key chemical and physical properties of a liquid compound such as Homogeraniol.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes.
Methodology:
-
A small amount of Homogeraniol (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).
-
The temperature is raised slowly until a steady stream of bubbles emerges from the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
Methodology:
-
An empty, dry pycnometer or a graduated cylinder is accurately weighed on an analytical balance.
-
The container is filled with a known volume of Homogeraniol.
-
The filled container is reweighed to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).
-
The temperature at which the measurement is made should be recorded.
Determination of Solubility
Methodology:
-
A known volume of a selected solvent (e.g., water, ethanol, hexane) is placed in a vial at a constant temperature.
-
Small, accurately weighed portions of Homogeraniol are added to the solvent.
-
The mixture is agitated (e.g., by stirring or sonication) after each addition until the solute is fully dissolved.
-
The addition of Homogeraniol continues until a saturated solution is formed (i.e., a small amount of undissolved liquid remains).
-
The total mass of the dissolved Homogeraniol is recorded.
-
Solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
Acquisition of IR Spectrum
Methodology (Attenuated Total Reflectance - ATR):
-
The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small drop of neat Homogeraniol is placed directly onto the ATR crystal.
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
The resulting spectrum is processed (e.g., baseline correction) and the characteristic absorption peaks are identified.
Acquisition of NMR Spectra
Methodology:
-
A sample is prepared by dissolving approximately 5-20 mg of Homogeraniol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
The acquired data is processed using Fourier transformation, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of the chemical properties of a liquid sample like Homogeraniol.
Caption: Workflow for the chemical characterization of Homogeraniol.
References
- 1. 4,8-Dimethylnona-3,7-dien-1-ol (74380-61-3) for sale [vulcanchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. (E+Z)-4,8-dimethyl-3,7-nonadien-2-one, 817-88-9 [thegoodscentscompany.com]
- 5. 4,8-Dimethylnona-3,7-dien-1-ol | C11H20O | CID 53758223 - PubChem [pubchem.ncbi.nlm.nih.gov]
